molecular formula C17H17ClO B2717872 4-[1-(3-Chlorophenyl)cyclopentyl]phenol CAS No. 38777-89-8

4-[1-(3-Chlorophenyl)cyclopentyl]phenol

Cat. No. B2717872
CAS RN: 38777-89-8
M. Wt: 272.77
InChI Key: HAOPEZKTHIPZDH-UHFFFAOYSA-N
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Description

4-[1-(3-Chlorophenyl)cyclopentyl]phenol, also known as CP 55,940, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. This compound was first synthesized in the early 1980s by Pfizer researchers and has since been used in numerous scientific studies to investigate the endocannabinoid system and its role in various physiological processes.

Scientific Research Applications

Oxidative Transformation by Manganese Oxides

A study investigated the rapid oxidation of antibacterial agents similar to the compound by manganese oxides, yielding Mn(II) ions. This reaction is influenced by pH, dissolved metal ions, and natural organic matter, indicating a potential application in environmental remediation technologies for the degradation of persistent organic pollutants in soil and water environments (Zhang & Huang, 2003).

Bioplastic Production from Toxic Compounds

Research on Bacillus sp. CYR1 demonstrated the conversion of various toxic organic compounds into poly-3-hydroxybutyrate (PHB), a type of bioplastic. This suggests a novel strategy for converting environmental pollutants into valuable biodegradable plastics, highlighting the compound's role in biotechnological applications for waste management and material science (Reddy et al., 2015).

Catalytic Hydrodechlorination for Water Treatment

A study focused on the catalytic hydrodechlorination of chlorophenols over Pd/Al2O3 in batch and continuous operation modes, which resulted in the degradation of toxic chlorophenols to less harmful compounds. This process demonstrates potential applications in treating water contaminated with chlorinated organic compounds, offering a method for reducing toxicity and environmental impact (Gómez-Quero et al., 2011).

Antioxidant and Therapeutic Roles of Phenolic Compounds

Chlorogenic acid, a related phenolic compound, has been extensively studied for its antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and other therapeutic roles. This research highlights the broader implications of phenolic compounds in pharmacology and nutraceutical applications, offering insights into the potential health benefits and therapeutic applications of similar compounds (Naveed et al., 2018).

Environmental Monitoring and Exposure Assessment

The assessment of environmental phenols in pregnant women as part of the National Children's Study provides crucial data on human exposure to these compounds. This research underscores the importance of monitoring environmental pollutants and their potential impacts on human health, particularly in vulnerable populations (Mortensen et al., 2014).

properties

IUPAC Name

4-[1-(3-chlorophenyl)cyclopentyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClO/c18-15-5-3-4-14(12-15)17(10-1-2-11-17)13-6-8-16(19)9-7-13/h3-9,12,19H,1-2,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAOPEZKTHIPZDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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